molecular formula C17H14ClN3O2 B14202830 N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine CAS No. 915774-23-1

N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine

Cat. No.: B14202830
CAS No.: 915774-23-1
M. Wt: 327.8 g/mol
InChI Key: KVZRMGMFFKQAKD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro-3-phenoxyphenyl group and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine typically involves the reaction of 4-chloro-3-phenoxyaniline with 4-methoxypyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial targets, resulting in antimicrobial activity.

Comparison with Similar Compounds

N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine can be compared with other similar compounds, such as:

    N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine: This compound lacks the methoxy group at the 4-position, which may result in different chemical and biological properties.

    4-chloro-3-phenoxyaniline: This compound is a precursor in the synthesis of this compound and has distinct properties due to the absence of the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

CAS No.

915774-23-1

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C17H14ClN3O2/c1-22-16-9-10-19-17(21-16)20-12-7-8-14(18)15(11-12)23-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,21)

InChI Key

KVZRMGMFFKQAKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)OC3=CC=CC=C3

Origin of Product

United States

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